molecular formula C30H33Cl2F3N4O3 B2700809 DDR1-IN-1 dihydrochloride CAS No. 1780303-76-5

DDR1-IN-1 dihydrochloride

Cat. No.: B2700809
CAS No.: 1780303-76-5
M. Wt: 625.51
InChI Key: PBUOJKYQZINPKD-UHFFFAOYSA-N
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Description

DDR1-IN-1 dihydrochloride is a selective discoidin domain receptor 1 (DDR1) tyrosine kinase inhibitor . The IC50 values are 105 and 413 nM for DDR1 and DDR2 respectively . It inhibits integrin-induced DDR1 autophosphorylation in an osteosarcoma cell line .


Molecular Structure Analysis

The chemical name of this compound is N - [3- [ (2,3-Dihydro-2-oxo-1 H -indol-5-yl)oxy]-4-methylphenyl]-4- [ (4-ethyl-1-piperazinyl)methyl]-3- (trifluoromethyl)benzamide dihydrochloride .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 625.51 . Its formula is C30H31F3N4O3.2HCl . It is soluble to 100 mM in water and to 50 mM in DMSO .

Scientific Research Applications

  • Cancer Research and Inhibition of Cell Proliferation DDR1-IN-1 dihydrochloride has been explored in cancer research due to its inhibition of discoidin domain receptor 1 (DDR1). DDR1 is a molecular target for anticancer drug discovery, and DDR1 inhibitors like this compound have been found to inhibit the proliferation of cancer cells. They also suppress cancer cell invasion, adhesion, and tumorigenicity, making them promising candidates in cancer therapeutics (Gao et al., 2013).

  • Molecular Mechanism in Cancer The molecular mechanisms underlying the role of DDR1 in cancer have been studied, revealing that DDR1 induces cyclooxygenase-2 (Cox-2) expression, which results in enhanced chemoresistance. Depletion of DDR1-mediated Cox-2 induction increases chemosensitivity in cancer cells. DDR1 activates the nuclear factor-kappaB (NF-kappaB) pathway, and blocking this activation leads to the ablation of DDR1-induced Cox-2, enhancing chemosensitivity. This suggests a pathway where DDR1 signaling is crucial for tumor cell survival (Das et al., 2006).

  • Potential in Targeting DDR1 for Chemotherapy this compound can potentially be used to target DDR1 in chemotherapy. It binds to DDR1 in the ‘DFG-out’ conformation and inhibits DDR1 autophosphorylation, crucial for DDR1-dependent signal transduction. This inhibition can be used to establish what pharmacology is DDR1-dependent, offering a way to enhance the effectiveness of existing chemotherapy drugs (Kim et al., 2013).

  • Role in Collagen Interaction and Fibrosis this compound, through its action on DDR1, affects the interaction of DDR1 with collagen, particularly collagen type 1. This interaction has significant implications in fibrosis, as DDR1 modulates collagen fibrillogenesis. The presence of DDR1 can alter the structure and function of collagen fibers, which has implications in diseases characterized by excessive fibrosis (Agarwal et al., 2007).

  • Glomerulonephritis Treatment this compound has shown potential in treating glomerulonephritis. DDR1 is highly induced in injured podocytes and certain epithelial cells in human glomerulonephritis. Pharmacological inhibition of DDR1 improves renal function and histological parameters in animal models. This indicates DDR1 as a major mediator of cell fate in podocytes and suggests that DDR1 inhibition might be an attractive pharmacological intervention for the treatment of glomerulonephritis (Moll et al., 2018).

  • Impact on p53 Regulation this compound, by targeting DDR1, may influence p53 regulation. DDR1 is a direct p53 transcriptional target, and its activation can increase p53 levels and effectors. Inhibiting DDR1 results in increased apoptosis of wild-type p53-containing cells in response to genotoxic stress. This suggests a role for DDR1 in alleviating stress induced by p53 on its target cell (Ongusaha et al., 2003).

  • Potential in Treating Fibrosis The role of DDR1 in fibrosis has been well-documented, with this compound potentially useful in treating fibrotic disorders. DDR1 is implicated in several diseases associated with matrix degradation and remodeling, such as lung fibrosis and atherosclerosis. Inhibition of DDR1 leads to reduced fibrosis and could be a novel therapeutic approach in these conditions (Valencia et al., 2012).

  • Inhibiting DDR1 Phosphorylation for Therapeutic Potential Inhibiting DDR1 phosphorylation with this compound has therapeutic potential in renal fibrosis. It has been shown to prevent collagen-induced activation of renal epithelial cells and preserve renal function in mouse models. This suggests the value of selectively inhibiting DDR1 phosphorylation in vivo for treating diseases like chronic kidney disease and Alport syndrome (Richter et al., 2018).

Mechanism of Action

Target of Action

DDR1-IN-1 dihydrochloride is a selective and potent inhibitor of the Discoidin Domain Receptor 1 (DDR1) receptor tyrosine kinase . DDR1 is primarily expressed in epithelial cells of a variety of tissues . It has been implicated in numerous cellular functions such as proliferation, differentiation, adhesion, migration, and invasion .

Mode of Action

This compound binds to DDR1 in the ‘DFG-out’ conformation and inhibits DDR1 autophosphorylation in cells at submicromolar concentrations . It demonstrates fourfold reduced potency against DDR2 . This compound inhibits integrin-induced DDR1 autophosphorylation in an osteosarcoma cell line .

Biochemical Pathways

This compound affects various cellular signaling pathways. DDR1 kinases bind to several collagens and have been shown to be key regulators of cellular morphogenesis, differentiation, proliferation, adhesion, migration, and invasion . Dysregulation of these receptors may lead to metastatic cancer progressions .

Pharmacokinetics

It is soluble to 100 mm in water and to 50 mm in dmso , which suggests it may have good bioavailability.

Result of Action

This compound effectively blocks collagen-induced DDR1 pY513 autophosphorylation in U2OS cells . It inhibits DDR2-mediated activation of MT1-MMP in human rheumatoid synovial fibroblasts (RASF) under collagen stimulation . It also enhances the antiproliferative effect of PI3K/mTOR inhibitor GSK2126458 on SNU-1040 colorectal cancer cultures .

Action Environment

It is known that the activation of ddr1 is controlled by numerous types of triple-helical collagens , suggesting that the presence and type of collagen in the environment could influence the action of this compound.

Future Directions

DDR1 inhibitors, including DDR1-IN-1 dihydrochloride, are being researched for their potential therapeutic applications . The development of DDR1 inhibitors is aided by the latest technologies, and there is potential for combinational therapeutic treatments to completely disengage functions of DDR1 .

Properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(2-oxo-1,3-dihydroindol-5-yl)oxy]phenyl]-3-(trifluoromethyl)benzamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31F3N4O3.2ClH/c1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26;;/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUOJKYQZINPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)OC4=CC5=C(C=C4)NC(=O)C5)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33Cl2F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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